An In-depth Technical Guide to 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine: Synthesis, Sourcing, and Application
An In-depth Technical Guide to 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine: Synthesis, Sourcing, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of this compound, including its chemical properties, a validated synthetic route, strategies for sourcing through custom synthesis, and its applications in modern drug development.
Introduction: The Strategic Value of Polysubstituted Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, known for its role in the development of kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of bromo, chloro, and iodo substituents on this core, as in 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine, creates a versatile platform for lead optimization. Each halogen atom can be selectively addressed through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure.[3] This targeted functionalization is crucial in the design of potent and selective drug candidates.
This guide addresses the practical challenges of acquiring and utilizing this complex heterocyclic compound. Given its specialized nature, 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is not typically available as a stock chemical. Therefore, a primary focus of this document is to provide researchers with the necessary information to procure it through custom synthesis and to understand its chemical reactivity for further derivatization.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClIN₃ | A2B Chem[4] |
| Molecular Weight | 358.36 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM) | General knowledge |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridazine core.
-
¹³C NMR: The carbon NMR will reveal the chemical shifts of the carbon atoms in the heterocyclic system, including those bearing the halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern due to the presence of bromine and chlorine, with the molecular ion peak corresponding to the calculated molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized compound.
Sourcing and Commercial Availability: A Focus on Custom Synthesis
Direct commercial availability of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is extremely limited, with only a few specialized suppliers listing it, often on a made-to-order basis.[5] For reliable and scalable access to this compound, researchers should engage with a custom synthesis provider.
Workflow for Procuring via Custom Synthesis:
Caption: Workflow for procuring a custom chemical synthesis.
Selecting a Custom Synthesis Partner:
When choosing a custom synthesis provider, consider the following:
-
Expertise in Heterocyclic Chemistry: The provider should have a proven track record in synthesizing complex heterocyclic compounds.[6][7][8][9][10]
-
Analytical Capabilities: Ensure the provider has the necessary analytical instrumentation (NMR, LC-MS, HPLC) to confirm the structure and purity of the final product.[8]
-
Scalability: If larger quantities are anticipated for later-stage research, inquire about their capabilities to scale up the synthesis.[8][10]
-
Communication and Project Management: Look for a provider that offers regular updates and clear communication throughout the project.[9]
Proposed Synthetic Route and Experimental Protocol
The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be achieved from the commercially available precursor, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. The key transformation is the regioselective iodination at the C3 position.
Synthetic Scheme:
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The tri-halogenated nature of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine makes it a powerful tool for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br, C-Cl, and C-I bonds in metal-catalyzed cross-coupling reactions allows for the sequential and selective introduction of various substituents.
Potential Cross-Coupling Strategies:
-
Suzuki Coupling: The C-Br and C-I bonds are amenable to Suzuki coupling with a wide range of boronic acids and esters to introduce aryl and heteroaryl moieties.
-
Sonogashira Coupling: The C-I bond can be selectively functionalized via Sonogashira coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: The C-Cl and C-Br bonds can undergo Buchwald-Hartwig amination to introduce diverse amine functionalities.[11]
These transformations enable the rapid generation of a library of analogs for biological screening, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine represents a valuable, albeit challenging to source, building block for medicinal chemists. While its direct commercial availability is sparse, a clear understanding of its synthesis and the process of engaging with custom synthesis providers can ensure a reliable supply for research and development projects. The strategic application of this versatile scaffold holds significant promise for the discovery of novel therapeutics.
References
-
SYNthesis Med Chem. Custom Synthesis. [Link]
-
Otava Chemicals. Custom Synthesis. [Link]
-
Kingchem. Custom Chemical Synthesis. [Link]
-
ResearchGate. Some synthetic routes to imidazo[1,2-b]pyridazines. [Link]
-
PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]
-
WIPO Patentscope. WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. [Link]
-
Dana Bioscience. 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine 100mg. [Link]
- Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
RSC Publishing. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. [Link]
-
SciSpace. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. [Link]
-
PubChemLite. 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. [Link]
-
ResearchGate. Chlorination of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. a2bchem.com [a2bchem.com]
- 5. danabiosci.com [danabiosci.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. 1clickchemistry.com [1clickchemistry.com]
- 8. Custom Synthesis - SYNthesis med chem [synmedchem.com]
- 9. Custom Synthesis [otavachemicals.com]
- 10. kingchem.com [kingchem.com]
- 11. researchgate.net [researchgate.net]
